molecular formula C24H24N2O7 B607508 Fmoc-PEG1-NHS ester CAS No. 1807521-05-6

Fmoc-PEG1-NHS ester

Cat. No.: B607508
CAS No.: 1807521-05-6
M. Wt: 452.46
InChI Key: BGPXUJXGIVJFGP-UHFFFAOYSA-N
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Description

Fmoc-PEG1-NHS ester is a polyethylene glycol linker containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

The primary targets of Fmoc-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

this compound is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of a stable, irreversible amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein and nucleic acid modifications. By forming covalent bonds with primary amines, this compound can alter the properties of proteins and nucleic acids, potentially affecting their function and interactions . The downstream effects of these modifications can vary widely depending on the specific molecules involved and the context in which they occur.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can lead to changes in the molecular and cellular functions of these targets, potentially influencing a wide range of biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the reactivity of the NHS ester towards primary amines can be affected by the pH of the environment, with optimal reactivity typically observed at pH 7-9 . The stability of this compound may also be affected by temperature, as suggested by the recommended storage condition of -20°C .

Biochemical Analysis

Biochemical Properties

Fmoc-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent, forming a stable amide bond .

Cellular Effects

The effects of this compound on cells are primarily related to its role in labeling proteins and other biomolecules. By attaching to these molecules, it can influence their function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with primary amines present in proteins and other biomolecules . This allows it to label these molecules and potentially alter their function.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clear from the current search results. Given its role in labeling proteins and other biomolecules, it may interact with enzymes or cofactors involved in these molecules’ metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is not specified in the current search results. Given its role in labeling proteins and other biomolecules, its localization may depend on the specific molecules it is attached to .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG1-NHS ester typically involves the reaction of Fmoc-protected amine with polyethylene glycol and N-hydroxysuccinimide ester. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like diisopropylethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-PEG1-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the labeling and modification of proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors

Comparison with Similar Compounds

  • Fmoc-PEG2-NHS ester
  • Fmoc-PEG3-NHS ester
  • Fmoc-PEG4-NHS ester

Comparison: Fmoc-PEG1-NHS ester is unique due to its shorter polyethylene glycol spacer, which provides a balance between solubility and reactivity. In contrast, compounds with longer polyethylene glycol spacers, such as Fmoc-PEG2-NHS ester and Fmoc-PEG3-NHS ester, offer increased solubility but may have reduced reactivity due to steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPXUJXGIVJFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112382
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807521-05-6
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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